![molecular formula C15H19NO4 B6291997 8-(Benzyloxycarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 139524-58-6](/img/structure/B6291997.png)

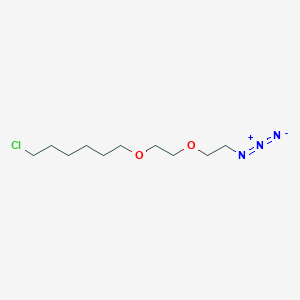

8-(Benzyloxycarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane

Descripción general

Descripción

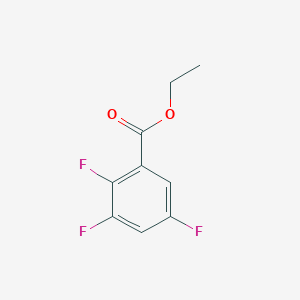

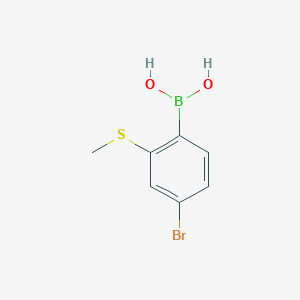

“8-(Benzyloxycarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane” is a chemical compound with the molecular formula C15H20O3 . Its average mass is 248.318 Da and its monoisotopic mass is 248.141251 Da .

Synthesis Analysis

A convenient synthesis of a similar compound, 8-oxa-2-azaspiro[4.5]decane, has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound is promising for the production of important biologically active compounds .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a spiro[4.5]decane core, which is a bicyclic organic compound formed by two rings linked by one carbon atom . The compound also contains a benzyloxy group attached to the eighth carbon of the spiro[4.5]decane core .

Aplicaciones Científicas De Investigación

Antitubercular Activity

A structural study on a closely related compound, BTZ043, which includes the 1,4-dioxa-8-azaspiro[4.5]decane scaffold, highlighted its potential as an antitubercular drug. This compound crystallizes in a manner that allows for diastereomeric conformers, indicating a significant rotational barrier that could affect its interaction with biological targets. The compound has shown promise in the fight against tuberculosis, a critical area of medical research (Richter et al., 2022).

Tumor Imaging Agent

Another derivative of 1,4-dioxa-8-azaspiro[4.5]decane, specifically labeled with fluorine-18, has been synthesized and evaluated for its potential as a σ1 receptor radioligand. This compound demonstrates high affinity and selectivity for σ1 receptors, making it a powerful tool for tumor imaging in cancer research. Its successful application in PET imaging for tumor detection underlines the versatility of the 1,4-dioxa-8-azaspiro[4.5]decane scaffold in developing diagnostic agents (Xie et al., 2015).

Water Treatment

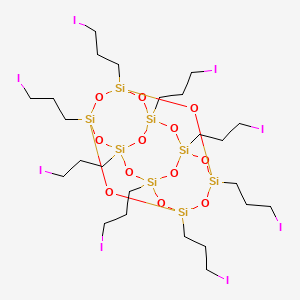

Research into the use of a calix[4]arene-based polymer incorporating the 1,4-dioxa-8-azaspiro[4.5]decane unit for water treatment has shown remarkable efficiency in removing carcinogenic azo dyes from water. This application represents an important environmental benefit, showcasing the chemical's utility in purifying water sources contaminated with harmful dyes (Akceylan et al., 2009).

Antibacterial Activity

A study on triaza and dioxa aza spiro derivatives, including compounds based on 1,4-dioxa-8-azaspiro[4.5]decane, has demonstrated significant antibacterial activity against various bacterial strains. This suggests its potential use in developing new antibacterial agents, which is crucial for addressing antibiotic resistance (Natarajan et al., 2021).

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with receptor-interacting protein kinase 1 (ripk1), which plays a crucial role in necroptosis, a type of programmed cell death .

Mode of Action

It’s suggested that similar compounds inhibit ripk1, thereby preventing the initiation of necroptosis .

Biochemical Pathways

The compound likely affects the necroptosis signaling pathway, given the potential interaction with RIPK1 . Necroptosis is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .

Result of Action

Inhibition of ripk1 by similar compounds can prevent necroptosis, potentially reducing inflammation and cell death .

Propiedades

IUPAC Name |

benzyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c17-14(18-12-13-4-2-1-3-5-13)16-8-6-15(7-9-16)19-10-11-20-15/h1-5H,6-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFLQVGSTLGQBGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701194308 | |

| Record name | Phenylmethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701194308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139524-58-6 | |

| Record name | Phenylmethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139524-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701194308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromospiro[2H-benzofuran-3,4'-oxazolidine]-2'-one](/img/structure/B6291925.png)

![Poly[3-(hexylthio)thiophene-2,5-diyl]](/img/structure/B6291940.png)

![4-Nitrobenzyl (4R,5S,6S)-3-[(Diphenoxyphosphoryl)oxy]-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B6291959.png)

![5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine](/img/structure/B6291983.png)